molecular formula C13H16N2O B2790104 1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one CAS No. 2185980-75-8

1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one

Katalognummer B2790104
CAS-Nummer: 2185980-75-8
Molekulargewicht: 216.284
InChI-Schlüssel: QVKZZZJTQWUNML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one, also known as JNJ-40411813, is a novel and potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a key target for cancer therapy.

Wirkmechanismus

1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis, which can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in vitro and in vivo. The compound induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and proliferation. In addition, this compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one is its potent anticancer activity, which makes it a promising candidate for cancer therapy. In addition, the compound has been shown to enhance the efficacy of other cancer therapies, which can improve the overall treatment outcome. However, one of the limitations of this compound is its low solubility, which can limit its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of 1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one. One direction is to improve the solubility and bioavailability of the compound, which can enhance its efficacy in vivo. Another direction is to study the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy, to improve the overall treatment outcome. Additionally, further studies are needed to investigate the safety and toxicity of the compound in vivo.

Synthesemethoden

The synthesis of 1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one involves several steps. The first step is the preparation of 3-(2-bromoacetyl)pyridine by reacting 2-bromoacetyl bromide with pyridine in the presence of a base. The second step is the reaction of 3-(2-bromoacetyl)pyridine with piperidine in the presence of a base to obtain 3-(piperidin-1-yl)pyridine. The final step is the reaction of 3-(piperidin-1-yl)pyridine with propargyl bromide in the presence of a base to obtain this compound.

Wissenschaftliche Forschungsanwendungen

1-(3-Pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one has been extensively studied for its potential as a cancer therapy. The compound has been shown to inhibit the interaction between MDM2 and p53, leading to the stabilization and activation of p53, which is a tumor suppressor protein. Activation of p53 induces cell cycle arrest and apoptosis, which can inhibit the growth and proliferation of cancer cells. In addition, this compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiotherapy.

Eigenschaften

IUPAC Name

1-(3-pyridin-2-ylpiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-13(16)15-9-5-6-11(10-15)12-7-3-4-8-14-12/h2-4,7-8,11H,1,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKZZZJTQWUNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.